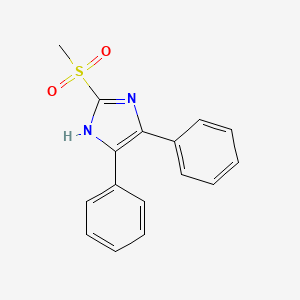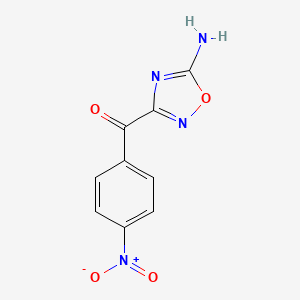
(5-Amino-1,2,4-oxadiazol-3-yl)(4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-1,2,4-oxadiazol-3-yl)(4-nitrophenyl)methanone: is a heterocyclic compound that contains both an oxadiazole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Hydrazides with Isocyanates: One common method involves the reaction of hydrazides with isocyanates to form hydrazine-1-carboxamides, followed by cyclization using p-toluenesulfonyl chloride and triethylamine.
Nitration and Oxidation: Another method involves the nitration of 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan with 100% nitric acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in concentrated sulfuric acid.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Formation of oxadiazolone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted oxadiazoles.
Scientific Research Applications
Chemistry:
Biology and Medicine:
- Potential applications as antimicrobial and anticancer agents due to its ability to inhibit enzymes like thymidylate synthetase .
Industry:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it shows antitumor activity by inhibiting thymidylate synthetase, leading to the prevention of DNA synthesis . This inhibition disrupts the replication process in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-1-oxide (BNFF): Structurally similar and used in similar applications.
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: Another compound with similar energetic properties.
Uniqueness:
- The presence of both an oxadiazole ring and a nitrophenyl group makes it unique in its reactivity and potential applications.
- Its ability to undergo various chemical reactions and its potential as an energetic material set it apart from other similar compounds.
Properties
CAS No. |
51807-83-1 |
|---|---|
Molecular Formula |
C9H6N4O4 |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
(5-amino-1,2,4-oxadiazol-3-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C9H6N4O4/c10-9-11-8(12-17-9)7(14)5-1-3-6(4-2-5)13(15)16/h1-4H,(H2,10,11,12) |
InChI Key |
ZEWLCPROXYHDDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NOC(=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


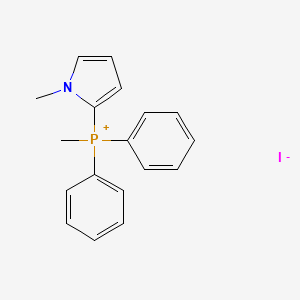
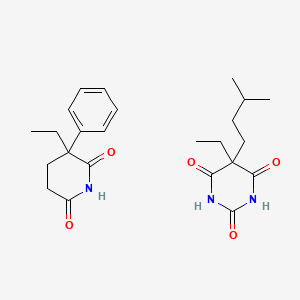
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)

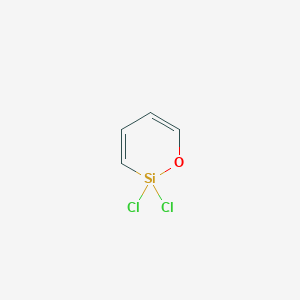

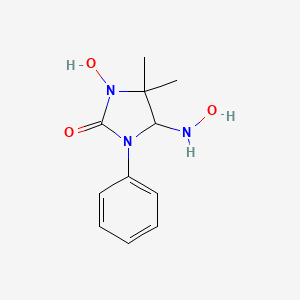
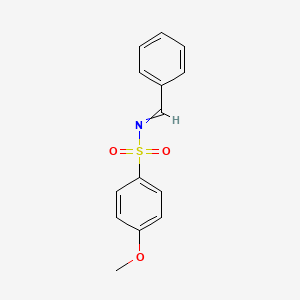
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)
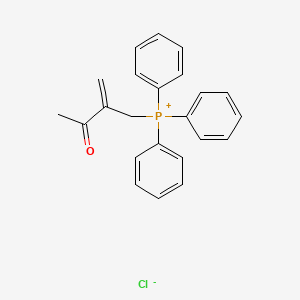
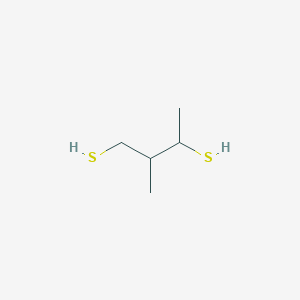
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
